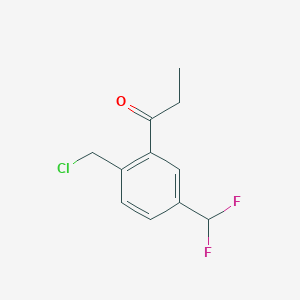

1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one

Description

1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is an aromatic ketone derivative characterized by a propan-1-one backbone substituted with a chloromethyl (-CH2Cl) group at the ortho position and a difluoromethyl (-CF2H) group at the para position on the phenyl ring. Its structural features make it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate in organofluorine chemistry.

Properties

Molecular Formula |

C11H11ClF2O |

|---|---|

Molecular Weight |

232.65 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-5-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11ClF2O/c1-2-10(15)9-5-7(11(13)14)3-4-8(9)6-12/h3-5,11H,2,6H2,1H3 |

InChI Key |

QUGDGFUGVMZDDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one typically involves the reaction of 2-(chloromethyl)-5-(difluoromethyl)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile due to the presence of the chloromethyl group, facilitating reactions with nucleophiles. The difluoromethyl group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several phenylpropanone derivatives, differing primarily in substituent type, position, and electronic effects. Key analogues include:

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Structure: A propenone derivative with dichloro and fluoro substituents on the phenyl ring.

- Synthesis : Prepared via Friedel-Crafts acylation followed by bromination (Shivarama Holla et al., 2006) .

- Key Differences :

- Substitution pattern: Dichloro and fluoro groups at positions 2, 4, and 5 vs. chloromethyl and difluoromethyl groups.

- Reactivity: The α,β-unsaturated ketone in this analogue enables conjugate addition reactions, unlike the saturated propan-1-one backbone of the target compound.

- Stability: The electron-withdrawing halogens in both compounds enhance electrophilicity, but the difluoromethyl group in the target compound may offer greater metabolic stability compared to fluorine .

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: A propan-1-one derivative with a methylamino group and meta-methylphenyl substitution.

- Pharmacological relevance: This analogue is structurally related to cathinones (e.g., mephedrone), suggesting divergent applications compared to the halogenated target compound .

1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

- Structure: A bicyclic propan-2-one derivative with a methoxy-substituted tetrahydroisoquinoline ring.

- Key Differences: Ring system: The tetrahydroisoquinoline scaffold introduces conformational rigidity, unlike the planar phenyl ring in the target compound. Spectroscopy: The methoxy group in this compound produces distinct ¹H NMR signals (δ ~3.8 ppm) compared to the chloromethyl (δ ~4.5 ppm) and difluoromethyl (δ ~6.0 ppm for ¹⁹F NMR) groups .

Physicochemical and Spectroscopic Comparison

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is an organic compound characterized by its unique structural features, including a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety. Its molecular formula is , and it has a molecular weight of approximately 232.65 g/mol. The presence of these functional groups significantly influences the compound's chemical behavior and potential applications in medicinal chemistry and material science.

Biological Activity

The biological activity of this compound is largely determined by its structural components. Compounds with difluoromethyl groups are known to exhibit unique pharmacological properties, including enhanced metabolic stability and bioavailability. The chloromethyl group may contribute to its reactivity with biological targets, potentially allowing it to act as an inhibitor or modulator in various biochemical pathways.

The mechanism of action involves interaction with specific molecular targets, which may include enzymes or receptors that modulate their activity. This compound could inhibit or activate specific enzymes involved in metabolic pathways, affecting pathways related to inflammation, microbial growth, and cellular signaling .

Case Studies and Research Findings

- Antioxidant Activity : A study explored the antioxidant potential of various coordination compounds synthesized with ligands similar to those found in this compound. These compounds exhibited moderate antioxidant activity in model organisms like Saccharomyces cerevisiae and Galleria mellonella, suggesting potential applications in mitigating oxidative stress-related disorders .

- Antifungal Activity : Another research highlighted the synthesis of related compounds that demonstrated significant antifungal activity against Candida albicans. The compounds were evaluated for their cytotoxicity on human cells, indicating a need for further pharmacomodulation studies .

- Pharmacological Properties : Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. The introduction of chloromethyl groups has been correlated with improved inhibitory activity against AChE .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.